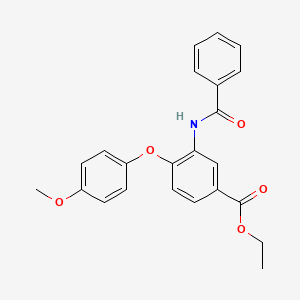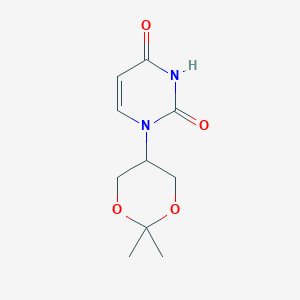![molecular formula C9H19O5P B14417927 Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-66-5](/img/structure/B14417927.png)
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with an appropriate oxolane derivative under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxolane group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its use in drug design, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Wirkmechanismus
The mechanism of action of diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate include:
Diethyl phosphonate: A simpler phosphonate without the oxolane ring.
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl {[(tetrahydrofuran-2-yl)oxy]methyl}phosphonate: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the phosphonate group and the oxolane ring. This combination allows for versatile reactivity and a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
79872-66-5 |
|---|---|
Molekularformel |
C9H19O5P |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethoxy)oxolane |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-12-9-6-5-7-11-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
AQBOBJUZMQWPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1CCCO1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


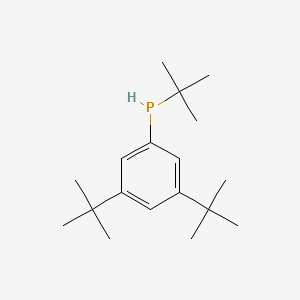

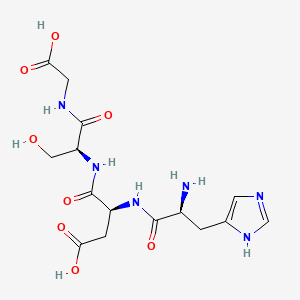
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

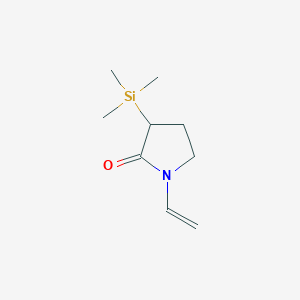
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
